molecular formula C13H17Cl3N2O B5068474 2-PHENYL-N-(2,2,2-TRICHLORO-1-(ISOPROPYLAMINO)ETHYL)ACETAMIDE

2-PHENYL-N-(2,2,2-TRICHLORO-1-(ISOPROPYLAMINO)ETHYL)ACETAMIDE

Cat. No.: B5068474
M. Wt: 323.6 g/mol
InChI Key: RVRIAONMWINUPS-UHFFFAOYSA-N
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Description

2-PHENYL-N-(2,2,2-TRICHLORO-1-(ISOPROPYLAMINO)ETHYL)ACETAMIDE is a chemical compound with the molecular formula C13H17Cl3N2O. This compound is known for its unique structure, which includes a phenyl group, a trichloroethyl group, and an isopropylamino group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENYL-N-(2,2,2-TRICHLORO-1-(ISOPROPYLAMINO)ETHYL)ACETAMIDE typically involves the reaction of 2-phenylacetamide with 2,2,2-trichloro-1-(isopropylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-PHENYL-N-(2,2,2-TRICHLORO-1-(ISOPROPYLAMINO)ETHYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Scientific Research Applications

2-PHENYL-N-(2,2,2-TRICHLORO-1-(ISOPROPYLAMINO)ETHYL)ACETAMIDE is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-PHENYL-N-(2,2,2-TRICHLORO-1-(ISOPROPYLAMINO)ETHYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichloroethyl group is particularly reactive, allowing the compound to form covalent bonds with target molecules, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-PHENYL-N-(2,2,2-TRICHLORO-1-(ISOPROPYLAMINO)ETHYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isopropylamino group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry .

Properties

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl3N2O/c1-9(2)17-12(13(14,15)16)18-11(19)8-10-6-4-3-5-7-10/h3-7,9,12,17H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRIAONMWINUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C(Cl)(Cl)Cl)NC(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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